molecular formula C14H6Cl2N2O2 B12120263 2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde CAS No. 72811-31-5

2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde

Cat. No.: B12120263
CAS No.: 72811-31-5
M. Wt: 305.1 g/mol
InChI Key: HJGNKJPHKMOCST-UHFFFAOYSA-N
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Description

2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde is a heterocyclic organic compound that features a phenanthroline core with two chlorine atoms and two aldehyde groups

Preparation Methods

The synthesis of 2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde typically involves the chlorination of 1,7-phenanthroline followed by formylation. The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) and formylating agents like dimethylformamide (DMF) in the presence of a catalyst . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde exerts its effects is primarily through its ability to chelate metal ions. This chelation can inhibit or activate metal-dependent enzymes and proteins, affecting various biochemical pathways. The molecular targets include metalloproteins and metalloenzymes, and the pathways involved are often related to metal ion homeostasis and redox reactions .

Comparison with Similar Compounds

2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde can be compared to other phenanthroline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

72811-31-5

Molecular Formula

C14H6Cl2N2O2

Molecular Weight

305.1 g/mol

IUPAC Name

2,8-dichloro-1,7-phenanthroline-3,9-dicarbaldehyde

InChI

InChI=1S/C14H6Cl2N2O2/c15-13-9(6-20)4-10-11(17-13)2-1-7-3-8(5-19)14(16)18-12(7)10/h1-6H

InChI Key

HJGNKJPHKMOCST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=N2)Cl)C=O)C3=NC(=C(C=C31)C=O)Cl

Origin of Product

United States

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